![molecular formula C14H11Cl2NO2 B2942252 N-(2,6-dichlorophenyl)-4-methoxybenzamide CAS No. 157491-16-2](/img/structure/B2942252.png)
N-(2,6-dichlorophenyl)-4-methoxybenzamide
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Description
N-(2,6-dichlorophenyl)-4-methoxybenzamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It was first introduced in the market in the 1970s and has since become one of the most commonly prescribed medications worldwide. Diclofenac works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation in the body.
Scientific Research Applications
Dopamine Receptor Affinity
N-(2,6-dichlorophenyl)-4-methoxybenzamide and its derivatives have been studied for their affinity to dopamine receptors. For instance, modifications of the compound have led to the identification of derivatives displaying moderate affinity to D(3) dopamine receptors (Leopoldo et al., 2002). Further, some derivatives of N-(2,6-dichlorophenyl)-4-methoxybenzamide exhibit high affinity and selectivity for the dopamine D(4) receptor (Perrone et al., 2000).
Pharmacological Activities
A series of substituted pyrazole derivatives prepared from N-(2,6-dichlorophenyl)-4-methoxybenzamide have been evaluated for their pharmacological activities, demonstrating good anti-inflammatory activities with less toxicity (Abdulla et al., 2014).
Molecular Structure Studies
The molecular structure of compounds like N-3-hydroxyphenyl-4-methoxybenzamide has been determined through crystallographic studies and Density Functional Theory (DFT) calculations. These studies help in understanding the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).
Antimycobacterial Activity
N-(2,6-dichlorophenyl)-4-methoxybenzamide derivatives have been synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis. Some of these compounds displayed significant activity, indicating their potential use in treating tuberculosis (Kozic et al., 2012).
Antibacterial and Antifungal Screening
Derivatives of N-(2,6-dichlorophenyl)-4-methoxybenzamide have been synthesized and screened for their antibacterial and antifungal activities. The results suggest their potential as therapeutic agents for microbial diseases, particularly against bacterial and fungal infections (Desai et al., 2013).
Catalyst in Organic Reactions
Some derivatives, such as 2-Iodo-N-isopropyl-5-methoxybenzamide, have been evaluated as catalysts for alcohol oxidation. This study highlights the potential of these compounds in synthetic organic chemistry (Yakura et al., 2018).
Impact on Cell Division
The lethal effect of 3-Methoxybenzamide, a derivative of N-(2,6-dichlorophenyl)-4-methoxybenzamide, on cell division in Bacillus subtilis has been studied. This research contributes to understanding the drug's impact on cellular processes (Ohashi et al., 1999).
properties
IUPAC Name |
N-(2,6-dichlorophenyl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c1-19-10-7-5-9(6-8-10)14(18)17-13-11(15)3-2-4-12(13)16/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSZPRUJGBYYHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dichlorophenyl)-4-methoxybenzamide | |
CAS RN |
157491-16-2 |
Source
|
Record name | 2',6'-DICHLORO-4-METHOXYBENZANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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